molecular formula C27H25ClN6 B609052 米兰塞替布盐酸盐 CAS No. 1313883-00-9

米兰塞替布盐酸盐

货号 B609052
CAS 编号: 1313883-00-9
分子量: 468.99
InChI 键: DRHSWSSVIKDJME-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Miransertib HCl, also known as ARQ-092, is a potent, orally active, selective, and allosteric Akt inhibitor . It has IC50 values of 2.7 nM, 14 nM, and 8.1 nM for Akt1, Akt2, Akt3, respectively . It is also a potent inhibitor of the AKT1-E17K mutant protein . Miransertib HCl has potential for PI3K/AKT-driven tumors and Proteus syndrome research .


Molecular Structure Analysis

The molecular formula of Miransertib HCl is C27H25ClN6 . Its molecular weight is 468.98 .


Chemical Reactions Analysis

Miransertib HCl is an inhibitor of the Akt pathway, which is involved in cell survival and proliferation . It has shown efficacy against Leishmania donovani and Leishmania amazonensis, causative agents of visceral and cutaneous leishmaniasis, respectively .

科学研究应用

Treatment of Leishmaniasis

Miransertib HCl has been found to be effective against Leishmania , a parasite that causes the disease Leishmaniasis . This disease affects more than 12 million people in 88 countries . Miransertib HCl, an orally-available and selective Akt inhibitor, has shown effectiveness against both Leishmania donovani and Leishmania amazonensis , the causative agents of visceral and cutaneous leishmaniasis, respectively . It has also been observed to enhance mTOR dependent autophagy in Leishmania-infected macrophages, which may represent one mechanism of Miransertib-mediated killing of intracellular Leishmania .

Treatment of PIK3CA-related Overgrowth Syndrome (PROS)

Miransertib HCl has been used in the treatment of PIK3CA-related overgrowth spectrum (PROS) . PROS refers to a group of rare disorders caused by somatic activating mutations in PIK3CA, resulting in abnormal PI3K-AKT-mTOR pathway signalling . Miransertib HCl, an orally available, selective pan-AKT inhibitor, has shown efficacy in vitro and has been used therapeutically in two patients with severe PROS who had exhausted conventional treatment methods . Improvements were observed in both patients, including alleviation of respiratory compromise, improved seating and lying postures, reduction in seizure burden, and improved quality of life measures .

Oncology Applications

Miransertib HCl is an orally administered allosteric pan-AKT inhibitor that has been studied in the oncology setting . It has been used in the treatment of AKT-mutant cancers . The AKT pathway is often dysregulated in cancer, leading to increased cell survival and proliferation. By inhibiting this pathway, Miransertib HCl can potentially slow down or stop the growth of cancer cells .

Treatment of Proteus Syndrome

Miransertib HCl has also been used in the treatment of Proteus syndrome , a rare overgrowth disorder . This syndrome is characterized by the overgrowth of bones, skin, and other tissues. Cells affected by Proteus syndrome have been found to have a mutation in the AKT1 gene . Miransertib HCl, as an AKT inhibitor, can potentially help manage this condition .

安全和危害

Miransertib HCl is considered toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

未来方向

Miransertib HCl is currently under investigation in clinical trials for patients with PI3K/Akt-driven tumors or Proteus syndrome . It has shown promise as a therapy for non-Hodgkin lymphomas and vascular malformations . An open-label, Phase 1/2 study of Miransertib in children with PROS and PS is underway to more accurately assess the efficacy of Miransertib in the treatment of PROS disorder .

属性

IUPAC Name

3-[3-[4-(1-aminocyclobutyl)phenyl]-5-phenylimidazo[4,5-b]pyridin-2-yl]pyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N6.ClH/c28-24-21(8-4-17-30-24)25-32-23-14-13-22(18-6-2-1-3-7-18)31-26(23)33(25)20-11-9-19(10-12-20)27(29)15-5-16-27;/h1-4,6-14,17H,5,15-16,29H2,(H2,28,30);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHSWSSVIKDJME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)N3C4=C(C=CC(=N4)C5=CC=CC=C5)N=C3C6=C(N=CC=C6)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。